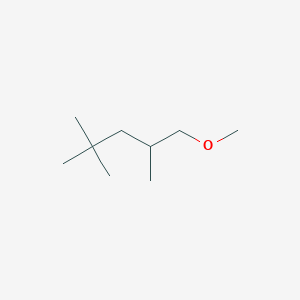

Pentane, 1-methoxy-2,4,4-trimethyl-

Description

Contextualization within Modern Organic Chemistry Research

Branched alkyl ethers are pivotal in various research domains. The branching in their structure can influence a compound's boiling point, solubility, and reactivity. ontosight.ai For instance, increased branching typically lowers the boiling point due to a reduction in surface area, which weakens intermolecular van der Waals forces. ontosight.ai

In modern synthetic chemistry, the creation of sterically hindered ethers—those with bulky groups adjacent to the oxygen atom—presents a notable challenge. nih.gov Traditional methods like the Williamson ether synthesis can be inefficient for these molecules due to competing elimination reactions. nih.govmasterorganicchemistry.com Consequently, developing new synthetic pathways for hindered ethers is an active area of research, leveraging novel techniques such as electrochemistry to generate reactive intermediates like carbocations under mild conditions. nih.gov These compounds are sought after in fields like medicinal chemistry, where the bulky structure can shield the ether linkage from metabolic degradation, potentially enhancing a drug's stability and efficacy. nih.gov Furthermore, branched ethers are investigated as fuel additives to boost octane (B31449) ratings and as specialized solvents. ontosight.aibritannica.com

Advanced Nomenclature and Isomerism in Branched Pentanes with Ether Functionality

The complexity of branched ethers like "Pentane, 1-methoxy-2,4,4-trimethyl-" necessitates a systematic approach to naming and a thorough understanding of isomerism.

The International Union of Pure and Applied Chemistry (IUPAC) provides a rule-based system for naming ethers. In this system, the ether functional group is treated as an alkoxy (-OR) substituent on a parent alkane chain. libretexts.org The more complex or longer alkyl group serves as the parent chain, while the smaller group attached to the oxygen becomes the alkoxy substituent. libretexts.org

For the compound Pentane (B18724), 1-methoxy-2,4,4-trimethyl- :

Identify the Parent Chain : The longest continuous carbon chain is a five-carbon chain, hence the parent name "pentane."

Identify Substituents : There is a methoxy (B1213986) group (-OCH₃) and three methyl groups (-CH₃).

Number the Parent Chain : Numbering starts from the end that gives the substituents the lowest possible locants (numbers). In this case, the methoxy group is at position 1, one methyl group is at position 2, and two methyl groups are at position 4.

Assemble the Name : The substituents are listed alphabetically (methoxy, trimethyl). The full IUPAC name is therefore 1-methoxy-2,4,4-trimethylpentane .

The table below illustrates the application of IUPAC rules to this compound and one of its isomers.

| Structure | Parent Chain | Substituents | IUPAC Name |

| Pentane | 1-methoxy, 2-methyl, 4-methyl, 4-methyl | 1-methoxy-2,4,4-trimethylpentane | |

| Pentane | 2-methoxy, 2-methyl, 4-methyl, 4-methyl | 2-methoxy-2,4,4-trimethylpentane (B2802184) |

Note: Placeholder images used for structural representation.

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. youtube.com For the molecular formula of 1-methoxy-2,4,4-trimethylpentane, C₉H₂₀O, several types of isomerism are possible.

Structural Isomerism: This involves differences in the connectivity of atoms. youtube.com

Chain Isomerism: The arrangement of the carbon skeleton can differ. For example, the pentane chain could be rearranged into a different isomer of octane.

Positional Isomerism (Metamerism): This is particularly relevant for ethers and involves the different placement of the functional group (the methoxy group) or other substituents along the carbon chain. youtube.com A prominent structural isomer of 1-methoxy-2,4,4-trimethylpentane is 2-methoxy-2,4,4-trimethylpentane . nist.govnih.gov In this isomer, the methoxy group is located on the second carbon of the pentane chain instead of the first. This single change in position leads to a different compound with distinct physical properties.

| Property | Value (for 2-methoxy-2,4,4-trimethylpentane) |

| Molecular Formula | C₉H₂₀O nist.govguidechem.com |

| Molecular Weight | 144.25 g/mol nist.govnih.gov |

| CAS Registry Number | 62108-41-2 nist.gov |

| Enthalpy of Vaporization | 36.9 kJ/mol at 298.15 K nist.gov |

This data is for the structural isomer 2-methoxy-2,4,4-trimethylpentane.

Stereochemical Considerations: Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For 1-methoxy-2,4,4-trimethylpentane , the carbon atom at position 2 is a chiral center. It is bonded to four different groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A methoxymethyl group (-CH₂OCH₃)

A 2,2-dimethylpropyl group (-CH₂C(CH₃)₃)

Because it possesses a chiral center, 1-methoxy-2,4,4-trimethylpentane can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-methoxy-2,4,4-trimethylpentane and (S)-1-methoxy-2,4,4-trimethylpentane. The presence of stereoisomerism is a critical consideration in many chemical contexts, especially in pharmacology, where different enantiomers can have vastly different biological activities. In contrast, the structural isomer 2-methoxy-2,4,4-trimethylpentane is achiral as no carbon atom is bonded to four different groups.

Properties

CAS No. |

848560-66-7 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

1-methoxy-2,4,4-trimethylpentane |

InChI |

InChI=1S/C9H20O/c1-8(7-10-5)6-9(2,3)4/h8H,6-7H2,1-5H3 |

InChI Key |

MRIBYNUKSAICCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)COC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Branched Ethers

Exploration of Direct Etherification Strategies

Direct etherification strategies aim to form the ether linkage in a single step from readily available starting materials. These methods are often economically favorable but can be limited by issues of selectivity, particularly with highly branched substrates.

Acid-Catalyzed Reactions of Branched Alkenes with Methanol (B129727)

The acid-catalyzed addition of methanol to branched alkenes is a common industrial method for producing fuel ethers like methyl tert-butyl ether (MTBE) and its structural analog, 2-methoxy-2,4,4-trimethylpentane (B2802184). This reaction typically proceeds through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, favoring the formation of the more stable tertiary carbocation.

When 2,4,4-trimethyl-1-pentene (B89804) or its isomer, 2,4,4-trimethyl-2-pentene (B94453) (components of diisobutylene), reacts with methanol under acidic conditions, the proton adds to the less substituted carbon of the double bond. This leads to the formation of a tertiary carbocation at the C2 position, which is then attacked by methanol. The subsequent loss of a proton results in the formation of 2-methoxy-2,4,4-trimethylpentane. The direct synthesis of the primary ether, 1-methoxy-2,4,4-trimethylpentane, via this method is not favored due to the formation of a less stable primary carbocation.

To overcome issues associated with homogeneous acid catalysts, such as corrosion, separation, and environmental concerns, heterogeneous catalysts are widely employed in industrial etherification processes. Solid acid catalysts, particularly macroporous ion-exchange resins (e.g., Amberlyst 35), are the catalysts of choice for the synthesis of branched ethers like 2-methoxy-2,4,4-trimethylpentane. researchgate.net These catalysts offer high activity and selectivity for the formation of the tertiary ether. researchgate.net

The use of fibrous polymer-based catalysts, such as Smopex-101, has also been investigated. These materials can exhibit high catalytic activity and provide flexibility in reactor design. researchgate.net The catalytic activity is attributed to the sulfonic acid groups within the polymer matrix, which provide the necessary protons to initiate the reaction.

Table 1: Heterogeneous Catalysts in the Etherification of Trimethylpentenes with Methanol

| Catalyst | Catalyst Type | Key Features |

| Amberlyst 35 | Macroporous Ion-Exchange Resin | High activity and selectivity for tertiary ether formation. researchgate.net |

| Smopex-101 | Fibrous Polymer-Based Catalyst | High catalytic activity, flexibility in reactor design. researchgate.net |

The etherification of branched alkenes with methanol is a reversible reaction, and the conversion is often limited by chemical equilibrium. researchgate.net The reaction equilibrium is influenced by temperature, with lower temperatures generally favoring higher equilibrium conversions. However, lower temperatures also lead to slower reaction rates. Therefore, a compromise temperature is often used in industrial processes to achieve a reasonable reaction rate and favorable equilibrium position.

Kinetic models are essential for reactor design and process optimization. For the synthesis of 2-methoxy-2,4,4-trimethylpentane, first-order kinetic models have been developed and utilized in process simulations. researchgate.net More complex Langmuir-Hinshelwood type models, which consider the adsorption of reactants and products on the catalyst surface, have also been successfully applied to describe the kinetics of this etherification reaction. researchgate.net These models indicate that the adsorption of alkenes is often weak compared to that of methanol and the resulting ether. researchgate.net The activation energies for the etherification of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene have been determined to be approximately 86 kJ/mol and 80 kJ/mol, respectively, using a fibrous polymer-based catalyst. researchgate.net

Applicability of Williamson Ether Synthesis to Highly Branched Alkyl Halides

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comfrancis-press.com The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. masterorganicchemistry.com For the synthesis of "Pentane, 1-methoxy-2,4,4-trimethyl-", this method offers a more direct and regioselective route compared to the acid-catalyzed addition to alkenes.

The synthesis would involve the reaction of sodium methoxide (B1231860) with a primary alkyl halide, such as 1-chloro-2,4,4-trimethylpentane (B3050109) or 1-bromo-2,4,4-trimethylpentane. Since the halide is on a primary carbon, the SN2 mechanism is favored, leading to the desired 1-methoxy product. The steric hindrance from the bulky 2,4,4-trimethylpentyl group might slow down the reaction rate, but elimination reactions, which are a major side reaction with secondary and tertiary alkyl halides, are less likely to occur with a primary substrate. masterorganicchemistry.com

Table 2: Reactants for Williamson Ether Synthesis of Pentane (B18724), 1-methoxy-2,4,4-trimethyl-

| Alkoxide | Alkyl Halide | Expected Product |

| Sodium Methoxide (CH₃ONa) | 1-chloro-2,4,4-trimethylpentane | Pentane, 1-methoxy-2,4,4-trimethyl- |

| Sodium Methoxide (CH₃ONa) | 1-bromo-2,4,4-trimethylpentane | Pentane, 1-methoxy-2,4,4-trimethyl- |

The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to enhance the nucleophilicity of the alkoxide. vaia.com

Indirect Synthetic Routes and Multi-Step Approaches for Related Methoxy-Substituted Compounds

When direct methods are not feasible or result in low yields, indirect synthetic routes and multi-step approaches can be employed. msu.eduyoutube.comlibretexts.orgudel.edu These pathways often involve the transformation of a functionalized precursor into the desired ether.

Derivatization of Functionalized Pentane Analogues

An indirect route to "Pentane, 1-methoxy-2,4,4-trimethyl-" involves the synthesis of the corresponding alcohol, 2,4,4-trimethylpentan-1-ol (B59085), followed by its etherification. 2,4,4-trimethylpentan-1-ol can be prepared through various methods, including the hydroformylation of 2,4,4-trimethyl-1-pentene followed by reduction of the resulting aldehyde.

Once the alcohol is obtained, it can be converted to the methyl ether using several methods. A common approach is to deprotonate the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with a methylating agent, like methyl iodide or dimethyl sulfate, in a Williamson ether synthesis fashion.

A multi-step synthesis of a related, more complex methoxy-substituted pentane analogue has been reported, illustrating the feasibility of such approaches. In this synthesis, a precursor ester, methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate, was reduced with lithium aluminium hydride to yield the corresponding alcohol, 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-1-ol. researchgate.net While this example leads to a more complex molecule, the fundamental transformation of a pentanol (B124592) derivative to a methoxy-pentane structure highlights a viable synthetic strategy. researchgate.net

Reductive Etherification Methods

Reductive etherification provides a direct route to synthesize unsymmetrical ethers, including Pentane, 1-methoxy-2,4,4-trimethyl-. This method involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. organic-chemistry.orgnih.gov For the synthesis of the target ether, this pathway would utilize 2,4,4-trimethylpentanal (B103174) and methanol.

The precursor aldehyde, 2,4,4-trimethylpentanal, can be synthesized via the hydroformylation (or oxo process) of 2,4,4-trimethyl-1-pentene. wikipedia.orgcore.ac.uk This industrial process involves adding a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene using a transition metal catalyst, typically based on cobalt or rhodium, under high pressure with carbon monoxide and hydrogen. wikipedia.org

Table 1: Reactants for Reductive Etherification of 2,4,4-trimethylpentanal

| Reactant | Formula | Role |

| 2,4,4-trimethylpentanal | C8H16O | Aldehyde precursor |

| Methanol | CH4O | Methoxy (B1213986) source |

| Hydrogen (or other reductant) | H2 | Reducing agent |

| Catalyst | - | Reaction facilitator |

Optimization of Synthetic Processes and Yields in Branched Ether Production

The optimization of synthetic routes is crucial for maximizing yield and ensuring economic viability in chemical manufacturing. This involves refining process configurations and controlling the formation of unwanted by-products.

Process Configurations and Intensification via Reactive Distillation

Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. This method is particularly effective for equilibrium-limited reactions, such as etherification, as the continuous removal of products (or by-products like water) from the reaction zone shifts the equilibrium towards the product side, thereby increasing conversion.

While specific studies on the application of reactive distillation for the production of 1-methoxy-2,4,4-trimethylpentane are not prominent in the reviewed literature, the principles are highly applicable. For the related tertiary ether, 2-methoxy-2,4,4-trimethylpentane, reactive distillation has been shown to result in significantly higher conversion and a more economical process compared to a standard tubular reactor where conversion is limited by reaction equilibrium. A similar setup could hypothetically be designed for the reductive etherification pathway, where the continuous removal of the higher-boiling ether product from the lower-boiling reactants (methanol, aldehyde) could drive the reaction to completion.

Evaluation of By-Product Formation and Selectivity Control

Controlling selectivity is a key aspect of optimizing any chemical synthesis, as it directly impacts product purity and separation costs. In the synthesis of 1-methoxy-2,4,4-trimethylpentane, the formation of by-products depends on the chosen synthetic pathway.

If the synthesis begins with the hydroformylation of 2,4,4-trimethyl-1-pentene to produce the necessary aldehyde precursor, the regioselectivity of this step is critical. Hydroformylation of terminal alkenes can produce both a linear aldehyde (the desired precursor, 2,4,4-trimethylpentanal) and a branched aldehyde. core.ac.uk The formation of the branched isomer would subsequently lead to the production of an isomeric ether by-product during the reductive etherification step. The ratio of linear to branched products is influenced by factors such as the catalyst used (rhodium vs. cobalt), the ligands, and reaction conditions like temperature and carbon monoxide pressure. ethz.chnih.gov

Alternatively, if a Williamson ether synthesis approach is considered—reacting the sodium salt of 2,4,4-trimethyl-1-pentanol with a methylating agent like methyl iodide—the primary potential side reaction is elimination. libretexts.orgyoutube.com The alkoxide, being a strong base, can promote the elimination of the alkyl halide to form an alkene, particularly if there is steric hindrance or if reaction temperatures are elevated. Careful control of reaction conditions is necessary to favor the desired SN2 substitution over the competing E2 elimination pathway.

Table 2: Potential By-Products in the Synthesis of 1-methoxy-2,4,4-trimethylpentane

| Synthetic Step | Potential By-Product | Formation Mechanism |

| Hydroformylation | Branched Aldehyde Isomer | Markovnikov addition during hydroformylation |

| Reductive Etherification | Isomeric Ether | Reductive etherification of the by-product aldehyde |

| Williamson Synthesis | 2,4,4-trimethyl-1-pentene | E2 Elimination of alkyl halide |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Pentane (B18724), 1-methoxy-2,4,4-trimethyl-, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of Pentane, 1-methoxy-2,4,4-trimethyl- would be expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) would likely appear as a singlet in the range of 3.3-4.0 ppm. The protons on the carbon adjacent to the oxygen (C1) would be expected to resonate as a triplet, shifted downfield due to the electronegativity of the oxygen atom. The complex splitting patterns and chemical shifts of the remaining protons in the trimethylpentyl chain would provide detailed information about the structure.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon of the methoxy group would be expected in the 50-70 ppm region. The C1 carbon, being attached to the oxygen, would also be significantly downfield. The signals for the other carbon atoms in the branched pentane chain would appear at higher field strengths, with their specific chemical shifts influenced by their position relative to the ether linkage and the branching of the alkyl chain.

Predicted ¹H and ¹³C NMR Data:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.3 - 3.4 | 55 - 60 |

| -CH₂-O- | 3.2 - 3.5 | 70 - 75 |

| -CH- | 1.5 - 1.8 | 40 - 45 |

| -CH₂- | 1.2 - 1.5 | 50 - 55 |

| C(CH₃)₃ | 0.9 - 1.0 | 30 - 35 (quaternary), 25 - 30 (primary) |

| -CH(CH₃)- | 0.8 - 0.9 | 20 - 25 |

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

To definitively assign the proton and carbon signals and to confirm the bonding network, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal proton-proton couplings, establishing the connectivity of the alkyl chain.

HSQC: Would correlate directly bonded proton and carbon atoms.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection between the methoxy group and the trimethylpentyl fragment, as well as the connectivity of the quaternary carbons.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Characteristic Absorption and Scattering Band Analysis for Ether and Alkyl Moieties

The FT-IR and FT-Raman spectra of Pentane, 1-methoxy-2,4,4-trimethyl- would be dominated by the vibrational modes of its ether and alkyl components.

Ether Moiety: A strong C-O-C stretching vibration is the most characteristic feature of ethers and would be expected in the FT-IR spectrum in the region of 1150-1085 cm⁻¹.

Alkyl Moieties: C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups would be observed in the 1470-1365 cm⁻¹ range. The presence of the tert-butyl group would likely give rise to a characteristic split in the bending region.

Expected Vibrational Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2960 - 2850 | Strong |

| C-H bend (CH₃, CH₂) | 1470 - 1365 | Medium |

| C-O-C stretch | 1150 - 1085 | Strong |

Conformational Analysis via Vibrational Spectroscopic Data

The highly branched and flexible nature of Pentane, 1-methoxy-2,4,4-trimethyl- suggests the existence of multiple conformers at room temperature. fiveable.me The relative populations of these conformers are influenced by steric interactions between the bulky tert-butyl group, the methoxy group, and the other methyl groups. fiveable.me Detailed analysis of the vibrational spectra, potentially in combination with computational modeling, could provide insights into the preferred conformations of the molecule in different phases (gas, liquid, or solid). The presence of specific bands or changes in band shapes at different temperatures can be indicative of conformational equilibria.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of Pentane, 1-methoxy-2,4,4-trimethyl- would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for branched ethers, this peak may be weak or absent.

The fragmentation pattern would be highly informative. Cleavage of the C-O bond would be a major fragmentation pathway, leading to the formation of characteristic ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a common fragmentation pathway for ethers. The high stability of the tertiary carbocation that can be formed from the trimethylpentyl group would likely result in a prominent peak in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Detailed Gas Chromatography-Mass Spectrometry (GC-MS) data, including specific retention times and mass spectral fragmentation patterns for Pentane, 1-methoxy-2,4,4-trimethyl-, are not available in the reviewed scientific literature. While GC-MS is a standard technique for the identification and purity assessment of volatile organic compounds, specific studies on this particular isomer have not been found. hpst.czresearchgate.net

For isomeric compounds, mass spectra can be very similar, making identification reliant on a combination of fragmentation patterns and chromatographic retention times. vurup.sknih.gov Without reference spectra and data from standardized GC conditions, definitive identification and purity assessment of Pentane, 1-methoxy-2,4,4-trimethyl- by GC-MS cannot be detailed here.

Table 1: GC-MS Data for Pentane, 1-methoxy-2,4,4-trimethyl-

| Parameter | Value |

| Retention Time (min) | Data not available |

| Major Mass Fragments (m/z) | Data not available |

| Molecular Ion (m/z) | Data not available |

No specific GC-MS data for Pentane, 1-methoxy-2,4,4-trimethyl- has been found in the scientific literature.

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Gas Chromatography (GC) for Mixture Analysis

Specific methods for the analysis of mixtures containing Pentane, 1-methoxy-2,4,4-trimethyl- using Gas Chromatography (GC) are not described in the available literature. The analysis of isomeric hydrocarbons and their derivatives is a complex task that often requires high-resolution capillary columns and optimized temperature programming to achieve separation. vurup.sk The retention behavior of an analyte is highly dependent on the stationary phase of the GC column and the analytical conditions. Without experimental data, the retention indices and the specific conditions required for the separation of this compound from its isomers or other components in a mixture remain undetermined.

Table 2: Gas Chromatography (GC) Parameters for Analysis of Pentane, 1-methoxy-2,4,4-trimethyl-

| Parameter | Details |

| Column Type | Data not available |

| Carrier Gas | Data not available |

| Temperature Program | Data not available |

| Retention Index | Data not available |

No specific GC methods for the analysis of mixtures containing Pentane, 1-methoxy-2,4,4-trimethyl- have been documented.

High-Performance Liquid Chromatography (HPLC) for Preparative Separations

There is no information available in the scientific literature regarding the use of High-Performance Liquid Chromatography (HPLC) for the preparative separation of Pentane, 1-methoxy-2,4,4-trimethyl-. Preparative HPLC is a powerful technique for isolating pure compounds from a mixture. researchgate.netmdpi.com The selection of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase is critical for achieving effective separation. However, without any published research on this specific compound, no established HPLC methods can be reported.

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Preparative Separation of Pentane, 1-methoxy-2,4,4-trimethyl-

| Parameter | Details |

| Stationary Phase | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Method | Data not available |

No specific HPLC methods for the preparative separation of Pentane, 1-methoxy-2,4,4-trimethyl- have been found.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to view the intrinsic properties of 1-methoxy-2,4,4-trimethylpentane. These calculations provide insights into the molecule's geometry, vibrational modes, and the distribution of its electrons.

Density Functional Theory (DFT) has been widely employed to predict the most stable three-dimensional arrangement of atoms in 1-methoxy-2,4,4-trimethylpentane, as well as its characteristic vibrational frequencies. These calculations are fundamental to understanding the molecule's physical and chemical behavior.

Ab initio calculations, which are based on first principles of quantum mechanics, have been utilized to determine key thermochemical properties of 1-methoxy-2,4,4-trimethylpentane. These properties include its heat of formation and Gibbs free energy, which are crucial for predicting the spontaneity and energy changes associated with its chemical reactions. Furthermore, these methods help in mapping out the most likely pathways for its formation and degradation reactions.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity of 1-methoxy-2,4,4-trimethylpentane. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. Analysis of the charge distribution within the molecule identifies regions that are electron-rich or electron-poor, which in turn dictates how it will interact with other chemical species.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Forces

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 1-methoxy-2,4,4-trimethylpentane. By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of the molecule and the nature of the forces between neighboring molecules. This information is essential for understanding its properties in the liquid phase and its behavior as a solvent or a component in a mixture.

Kinetic and Mechanistic Modeling of Etherification and Degradation Reactions

Kinetic and mechanistic modeling are employed to simulate the rates and pathways of the chemical reactions involving 1-methoxy-2,4,4-trimethylpentane. This includes its formation through etherification processes and its breakdown through various degradation pathways. These models are crucial for optimizing the synthesis of the compound and for predicting its environmental fate and persistence.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV)

Computational chemistry provides a suite of methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of computational chemistry. nih.gov The standard approach involves:

Conformational Analysis: For a flexible molecule like Pentane (B18724), 1-methoxy-2,4,4-trimethyl-, it is first necessary to identify all low-energy conformers, as the observed NMR spectrum is a population-weighted average over these conformers.

Geometry Optimization: Each conformer is then subjected to geometry optimization using a reliable DFT method.

Shielding Tensor Calculation: The magnetic shielding tensor for each nucleus is calculated using methods like Gauge-Including Atomic Orbital (GIAO). nih.gov This is typically done with a DFT functional and basis set known to perform well for NMR predictions.

Chemical Shift Calculation: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against the shielding constant of a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory.

Recent advances have seen the development of machine learning models and graph neural networks that can predict NMR chemical shifts with DFT-level accuracy at a fraction of the computational cost. nih.govrsc.org

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Pentane, 1-methoxy-2,4,4-trimethyl- (Note: This table is for illustrative purposes and shows the type of data that would be generated. Atom numbering is hypothetical.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C1 (O-CH₃) | 59.0 | 3H | 3.30 |

| C2 (-O-CH₂-) | 75.0 | 2H | 3.45 |

| C3 (-CH-) | 40.0 | 1H | 1.80 |

| C4 (C(CH₃)₃) | 32.0 | - | - |

| C5 (C(CH₃)₃-CH₃) | 31.5 | 9H | 0.95 |

| C6 (-CH-CH₃) | 20.0 | 3H | 1.10 |

IR and Raman Spectroscopy: The prediction of infrared (IR) and Raman spectra is based on the calculation of vibrational frequencies. After a molecule's geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). The resulting list of frequencies and intensities can be plotted to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental spectra, as the harmonic approximation tends to overestimate vibrational frequencies.

UV-Vis Spectroscopy: The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The process involves:

Optimizing the ground state geometry of the molecule.

Performing a TD-DFT calculation to obtain the vertical excitation energies and their corresponding oscillator strengths. The excitation energy corresponds to the wavelength of absorption (λ_max), and the oscillator strength relates to the intensity of the absorption peak.

Solvent effects are often crucial for accurate UV-Vis predictions and can be included using continuum models like PCM. researchgate.net

These computational approaches, while not replacing experimental measurement, provide a powerful framework for understanding and predicting the chemical behavior and properties of molecules like Pentane, 1-methoxy-2,4,4-trimethyl-.

Research Applications and Functional Analogues in Chemical Science

Utilization in Vapor-Liquid Equilibrium (VLE) and Phase Behavior Studies for Chemical Process Design

The study of vapor-liquid equilibrium (VLE) and phase behavior is fundamental to the design and optimization of chemical processes, particularly those involving separations. Pentane (B18724), 1-methoxy-2,4,4-trimethyl- is of interest in this field, primarily due to its potential use as a gasoline additive, which necessitates its separation from reactants and byproducts.

The production of 2-methoxy-2,4,4-trimethylpentane (B2802184) (often abbreviated as TOME) typically involves the etherification of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) with methanol (B129727). iaea.org This process can also lead to the formation of water. Consequently, understanding the phase behavior of systems containing TOME, methanol, and water is crucial for process design.

Researchers have experimentally determined VLE data for binary and ternary mixtures involving this ether. For instance, isothermal and isobaric VLE data have been measured for the binary system of methanol and 2-methoxy-2,4,4-trimethylpentane. iaea.org Additionally, liquid-liquid equilibrium (LLE) data has been reported for the binary system of water and 2-methoxy-2,4,4-trimethylpentane, as well as the ternary system of water, methanol, and 2-methoxy-2,4,4-trimethylpentane at various temperatures. iaea.org

To correlate and predict the phase behavior of these systems, thermodynamic models such as the Non-Random Two-Liquid (NRTL) and the Universal Quasi-Chemical (UNIQUAC) activity coefficient models are employed. iaea.org These models use parameters regressed from experimental data, including VLE, LLE, and excess enthalpies, to describe the non-ideal behavior of the mixtures. The successful modeling of these systems allows for the simulation and design of separation units.

Table 1: Investigated Systems and Thermodynamic Models for 2-Methoxy-2,4,4-trimethylpentane

| System Components | Type of Data | Thermodynamic Model |

|---|---|---|

| Methanol + 2-Methoxy-2,4,4-trimethylpentane | VLE, Excess Enthalpy | UNIQUAC, NRTL |

| Water + 2-Methoxy-2,4,4-trimethylpentane | LLE | UNIQUAC |

| Water + Methanol + 2-Methoxy-2,4,4-trimethylpentane | LLE | UNIQUAC |

This table summarizes the types of experimental data collected and the thermodynamic models used for different systems containing 2-Methoxy-2,4,4-trimethylpentane.

The VLE and LLE data are critical for designing efficient separation processes in the production of 2-methoxy-2,4,4-trimethylpentane. Since the etherification reaction is equilibrium-limited, a continuous removal of the product is necessary to drive the reaction towards completion. This is often achieved through distillation processes.

The accurate VLE data for the methanol-ether system allows for the design of distillation columns to separate the product from unreacted methanol. The formation of water as a byproduct introduces complexity, as it can lead to the formation of a separate liquid phase (liquid-liquid phase split), which must be managed within the process equipment. iaea.org The study of the ternary system with water is therefore essential for designing decanters or liquid-liquid extractors. Furthermore, research has shown that reactive distillation, a process that combines reaction and separation in a single unit, can be a more economical and efficient method for producing this ether, and its design relies heavily on the underlying phase equilibrium data.

Role as Model Compounds in Fundamental Organic Chemistry Research

The unique structure of Pentane, 1-methoxy-2,4,4-trimethyl- makes it a useful model compound for investigating fundamental concepts in organic chemistry.

The synthesis of 2-methoxy-2,4,4-trimethylpentane from 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene (B94453) provides a platform to study steric effects in highly branched systems. It has been observed that during the isomerization between these two trimethylpentene isomers, the equilibrium favors the less substituted α-alkene (2,4,4-trimethyl-1-pentene), which is contrary to the general rule of alkene stability (Zaitsev's rule). This deviation is attributed to the significant steric tension caused by the bulky substituents in the more substituted 2,4,4-trimethyl-2-pentene molecule, making it less stable. The bulky tert-butyl and isopropyl-like groups in the precursors to the ether create a sterically hindered environment, influencing reaction rates and equilibria.

Ethers are generally considered to be chemically stable and unreactive. However, they can undergo cleavage under strongly acidic conditions. The ether linkage in 2-methoxy-2,4,4-trimethylpentane is a tertiary ether, meaning the oxygen atom is bonded to a tertiary carbon.

The cleavage of ethers in the presence of strong acids like HBr or HI typically proceeds through either an S(_N)1 or S(_N)2 mechanism. For tertiary ethers, the reaction is likely to follow an S(_N)1 or E1 pathway. This is because the protonation of the ether oxygen creates a good leaving group (methanol), and the subsequent departure of this leaving group results in the formation of a relatively stable tertiary carbocation (the 1,1,3,3-tetramethylbutyl cation). This carbocation can then be attacked by a nucleophile (like Br or I) to form an alkyl halide, or it can undergo elimination to form an alkene. The study of the cleavage of this specific ether can provide insights into the reactivity of ether bonds in sterically congested environments and the factors that favor substitution versus elimination in such systems.

Application as Solvents and Cosolvents in Organic Synthesis and Reactions

Due to its chemical structure, being a highly branched alkane with an ether functional group, 2-methoxy-2,4,4-trimethylpentane has the potential to be used as a solvent in organic synthesis. smolecule.com Its branched nature suggests it would be a relatively non-polar solvent, capable of dissolving a range of organic compounds. smolecule.com Its functional analogue, 2,2,4-trimethylpentane (B7799088) (isooctane), is a well-known non-polar solvent used in various applications, including spectrophotometric analysis. smolecule.com

While its primary documented application is as a fuel additive, its properties suggest it could serve as a solvent in reactions where a non-polar, aprotic medium is required. smolecule.com The presence of the ether oxygen provides a site for weak coordination, which could influence the reactivity of certain reagents. However, extensive documentation of its use as a primary solvent in a wide array of organic reactions is not prevalent in the current literature, with its role as a fuel oxygenate being the main focus of research. iaea.org

Investigation of Environmental Fate and Degradation Mechanisms of Branched Ethers

The environmental persistence and degradation of branched ethers, the chemical class that includes "Pentane, 1-methoxy-2,4,4-trimethyl-", are of significant environmental concern, largely due to their historical use as fuel oxygenates, which has led to soil and groundwater contamination.

Aerobic and Anaerobic Biodegradation Pathways

The presence of oxygen is a critical factor determining the biodegradation pathways of branched ethers.

Aerobic Biodegradation: Under aerobic conditions, certain microorganisms have demonstrated the ability to break down branched ethers. For example, species from the genera Mycobacterium, Gordonia, and Rhodococcus can utilize ethyl tert-butyl ether (ETBE) as their sole source of carbon and energy. nih.gov The initial step in this aerobic process for ETBE is an oxidation reaction catalyzed by a cytochrome P450 monooxygenase. nih.gov Generally, aerobic degradation is considered a more thorough process, often leading to the complete mineralization of the organic compound. mdpi.com A known metabolite of the aerobic biodegradation of ETBE is tert-butyl alcohol (TBA). nih.gov

Anaerobic Biodegradation: In the absence of oxygen, the biodegradation of highly branched ethers is significantly more challenging. The complex structure of molecules with tertiary or quaternary carbon atoms, such as that presumed for "Pentane, 1-methoxy-2,4,4-trimethyl-", can impede enzymatic action. nih.gov While some ethers, like polyethylene (B3416737) glycols, are known to biodegrade anaerobically, increased branching in the alkyl chain tends to hinder this process. osti.govnih.gov Specifically for ETBE, there is very limited proof of its biodegradation in anaerobic subsurface environments. nih.gov

Table 1: Microbial Genera in Aerobic Ether Biodegradation

| Genus | Degraded Ether | Reference |

| Mycobacterium | Ethyl tert-butyl ether (ETBE) | nih.gov |

| Gordonia | Ethyl tert-butyl ether (ETBE) | nih.gov |

| Rhodococcus | Ethyl tert-butyl ether (ETBE) | nih.gov |

| Bacillus | Decabromodiphenyl ether (BDE-209) | mdpi.com |

Photochemical Degradation Studies in Atmospheric Systems

Volatile organic compounds (VOCs) are subject to photochemical degradation in the atmosphere, a process that influences air quality. For ethers and related hydrocarbons, the primary degradation pathway involves reactions with hydroxyl radicals (•OH) during daylight hours.

While no direct studies exist for "Pentane, 1-methoxy-2,4,4-trimethyl-", research on other ether-containing compounds, such as octyl methoxycinnamate (OMC), indicates that exposure to ultraviolet (UV) radiation can lead to photoisomerization and fragmentation. mdpi.comnih.gov Gas-phase studies on protonated OMC have confirmed that photoexcitation can break the molecule down into smaller fragments. nih.gov The parent hydrocarbon, 2,2,4-trimethylpentane, is a known component of automotive emissions and is subject to atmospheric photochemical reactions. epa.gov It is therefore highly probable that "Pentane, 1-methoxy-2,4,4-trimethyl-" would also be susceptible to similar atmospheric degradation processes.

Table 2: Major Photofragments of Protonated Octyl Methoxycinnamate ([OMC·H]⁺)

| m/z | Fragment Identity | Reference |

| 179 | Protonated 4-methoxy cinnamic acid | mdpi.comnih.gov |

| 161 | Cationic 4-methoxycinnamaldehyde | mdpi.comnih.gov |

| 133 | Photochemically produced fragment | nih.gov |

Development of Analytical Methodologies for Complex Hydrocarbon Mixtures

The accurate analysis of complex hydrocarbon matrices, such as gasoline, necessitates advanced analytical techniques capable of separating and identifying numerous individual components.

Future Research Directions and Emerging Areas

Exploration of New Applications for Highly Branched Methoxy-Substituted Alkanes in Specialized Chemical Fields

While general information exists on the topics listed above as they relate to other branched ethers, applying this to a compound with no specific data would be speculative and fall outside the defined scope of this article.

For reference, the available information on the related isomer, Pentane (B18724), 2-methoxy-2,4,4-trimethyl- , is provided in the table below.

Compound Data for the Isomer: Pentane, 2-methoxy-2,4,4-trimethyl-

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-2,4,4-trimethylpentane (B2802184) | guidechem.comnih.gov |

| CAS Number | 62108-41-2 | nist.govguidechem.comnih.gov |

| Molecular Formula | C9H20O | nist.govguidechem.comnih.gov |

| Molecular Weight | 144.25 g/mol | guidechem.comnih.gov |

| Synonyms | Methyl 1,1,3,3-tetramethylbutyl ether, Methyl tert-octyl ether | nist.govguidechem.com |

Should documentation or a correct identifier for "Pentane, 1-methoxy-2,4,4-trimethyl-" become available, a detailed article can be generated.

Q & A

Q. What are the established synthetic routes for 1-methoxy-2,4,4-trimethylpentane, and how do reaction conditions influence yield?

The Williamson ether synthesis is a primary method for synthesizing ethers like 1-methoxy-2,4,4-trimethylpentane. This involves reacting an alkoxide ion (e.g., from 2,4,4-trimethylpentanol) with a methyl halide. Critical parameters include solvent polarity (e.g., THF or DMF), temperature (typically 50–80°C), and stoichiometric ratios to minimize side reactions such as elimination. Evidence for analogous ether synthesis via alkyl halide and alcohol precursors is described in studies on similar compounds .

Q. What spectroscopic techniques are recommended for structural confirmation of 1-methoxy-2,4,4-trimethylpentane?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Identifies methoxy (-OCH₃) protons (~3.2–3.4 ppm) and methyl groups on branched carbons (~0.8–1.2 ppm).

- ¹³C NMR : Confirms quaternary carbons and ether linkage (C-O at ~50–70 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight (e.g., m/z 130–150 range) and purity, as demonstrated in trimethylpentane isomer analyses .

Q. How do thermodynamic properties (e.g., enthalpy of formation) of branched ethers like 1-methoxy-2,4,4-trimethylpentane compare to linear analogs?

Branched ethers typically exhibit lower enthalpies of formation due to increased steric stabilization. For example, ΔfH° for 2,2,4-trimethylpentane is -5.2 ± 1.3 kJ/mol (liquid phase), contrasting with linear isomers. Computational methods (e.g., DFT) and combustion calorimetry are used to resolve such data .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data for branched alkanes and ethers?

Discrepancies in ΔrH° values (e.g., ±1.3 kJ/mol in trimethylpentanes vs. ±0.92 kJ/mol in ethyl-methylpentanes ) arise from experimental methods (e.g., calorimetry vs. computational models). Researchers should cross-validate using multiple techniques (e.g., gas-phase ion thermodynamics, reaction calorimetry) and reference standardized databases like NIST .

Q. What strategies ensure robust analytical method validation for quantifying 1-methoxy-2,4,4-trimethylpentane in complex mixtures?

- Chromatography : Use non-polar columns (e.g., DB-5) with Kovats retention indices for isomer separation, as applied to trimethylpentanes .

- Calibration : Employ certified reference materials (CRMs) with documented purity (e.g., ≥97% for 2,3,3-trimethylpentane ).

- Detection Limits : Optimize GC-MS parameters (e.g., electron impact ionization at 70 eV) to achieve sub-ppm sensitivity.

Q. How are toxicological profiles for methoxy-substituted alkanes assessed in preclinical studies?

Follow ATSDR/NTP guidelines:

- Exposure Routes : Prioritize inhalation and dermal pathways for volatile compounds .

- Endpoints : Evaluate systemic effects (hepatic, renal) and carcinogenic potential using rodent models. Literature reviews should include grey sources (e.g., TSCATS, NIH RePORTER) to identify data gaps .

Q. What computational approaches differentiate isomers of methoxy-trimethylpentane in silico?

- Molecular Dynamics (MD) : Simulate steric effects and conformational stability.

- Quantum Mechanics (QM) : Calculate dipole moments and vibrational spectra (IR) to distinguish substituent positions.

- InChI Key Analysis : Use canonical identifiers (e.g., RLPGDEORIPLBNF-UHFFFAOYSA-N for 2,2,4-trimethylpentane ) to cross-reference structural databases.

Methodological Notes

- Safety Protocols : Refer to SDS guidelines for handling volatile ethers, including PPE (gloves, goggles) and ventilation, as outlined for structurally similar amines and alkenes .

- Data Reproducibility : Archive raw spectral/thermochemical data in repositories like NIST Chemistry WebBook or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.